Nelfinavir Sulfoxide

Description

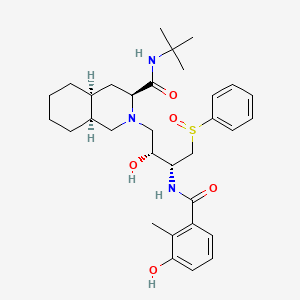

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOLVRGGAAUFHC-VSAYVLMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858171 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041389-28-9 | |

| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041389-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-((2R,3R)-2-hydroxy-3-((3-hydroxy-2-methylbenzoyl)amino)-4-(phenylsulfinyl)butyl)-3-isoquinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis of Nelfinavir hydroxy-tert-butylamide (commonly known as the M8 metabolite), a principal and pharmacologically active metabolite of the antiretroviral drug Nelfinavir. Initial inquiries into the synthesis of a "Nelfinavir Sulfoxide" metabolite have been determined to be based on a misinterpretation of the metabolic pathway. The primary oxidative metabolite of Nelfinavir is, in fact, the M8 metabolite, which is formed through hydroxylation of the tert-butylamide moiety, not oxidation of the thioether to a sulfoxide.

This document clarifies this distinction and focuses on the established formation of Nelfinavir M8. As there is no publicly available, documented chemical synthesis for the direct conversion of Nelfinavir to M8 or a complete de novo synthesis of M8, this guide will detail the well-characterized biological synthesis pathway. Furthermore, it will outline the analytical methods for the purification and characterization of this significant metabolite, information crucial for researchers in drug metabolism, pharmacokinetics, and related fields.

Biological Synthesis of Nelfinavir M8

The conversion of Nelfinavir to its M8 metabolite is a metabolic process primarily occurring in the liver.

Signaling Pathway of Nelfinavir Metabolism

The biotransformation of Nelfinavir to its hydroxy-t-butylamide metabolite (M8) is catalyzed by the cytochrome P450 enzyme system. Specifically, the isoform CYP2C19 has been identified as the principal enzyme responsible for this hydroxylation reaction[1]. Other isoforms, such as CYP3A4, are involved in the overall metabolism of Nelfinavir to other minor, inactive metabolites[1].

Caption: Metabolic pathway of Nelfinavir to its active M8 metabolite.

Experimental Protocol: In Vitro Metabolism of Nelfinavir

The following is a generalized protocol for the in vitro generation of Nelfinavir M8 using human liver microsomes, based on common practices in drug metabolism studies.

Objective: To produce the Nelfinavir M8 metabolite for analytical standard generation and subsequent studies.

Materials:

-

Nelfinavir mesylate

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Incubator/shaker at 37°C

-

Centrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Prepare a stock solution of Nelfinavir in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the human liver microsomes.

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the Nelfinavir stock solution to the mixture. The final concentration of Nelfinavir should be within a range known to be metabolized by CYP2C19 (e.g., 10-50 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the parent drug and its metabolites.

-

The supernatant can then be directly analyzed by HPLC or LC-MS/MS or subjected to further purification steps.

Purification and Characterization of Nelfinavir M8

Following its generation, Nelfinavir M8 must be purified from the reaction mixture and its identity confirmed.

Experimental Protocol: Purification and Analysis

Objective: To isolate and characterize the Nelfinavir M8 metabolite from the in vitro reaction mixture.

1. Purification by Preparative HPLC:

-

System: A preparative high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape). The gradient will need to be optimized to achieve separation of M8 from Nelfinavir and other components.

-

Detection: UV detection at a wavelength where both Nelfinavir and its metabolite absorb (e.g., 220-250 nm).

-

Procedure:

-

Concentrate the supernatant from the metabolism experiment under a stream of nitrogen or by lyophilization.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Inject the reconstituted sample onto the preparative HPLC column.

-

Collect fractions corresponding to the peak suspected to be Nelfinavir M8 (which will have a different retention time than Nelfinavir).

-

2. Characterization:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This is the primary method for confirming the identity of the metabolite.

-

The mass spectrometer will be set to detect the parent ion of Nelfinavir M8. The expected mass will be that of Nelfinavir plus an additional oxygen atom.

-

Fragmentation of the parent ion (MS/MS) will produce a characteristic pattern that can be compared to predicted fragmentation patterns or, if available, a reference standard.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS can be used to determine the exact mass of the metabolite, providing further confirmation of its elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

If a sufficient quantity of the purified metabolite can be obtained (typically in the milligram range), NMR spectroscopy can provide definitive structural elucidation.

-

Experimental Workflow

Caption: General workflow for the production and characterization of Nelfinavir M8.

Quantitative Data

Due to the absence of a published chemical synthesis, quantitative data such as reaction yields for a chemical conversion are not available. However, pharmacokinetic studies provide data on the in vivo formation and concentrations of Nelfinavir M8.

| Parameter | Value | Species | Reference |

| Metabolite Formation | |||

| Primary Enzyme | CYP2C19 | Human | [1] |

| Pharmacokinetic Parameters | |||

| M8 to Nelfinavir Ratio (AUC) | ~0.25 - 0.5 | Human | - |

| Plasma Concentrations (Cmax) | Variable, depends on dosage and patient factors | Human | - |

Note: The ratio of M8 to the parent drug can vary significantly between individuals due to genetic polymorphisms in the CYP2C19 enzyme.

Conclusion

While a direct chemical synthesis of this compound from Nelfinavir is not a known or documented reaction, the biologically significant metabolite is Nelfinavir hydroxy-tert-butylamide (M8). This guide has detailed the established biological pathway for its formation via CYP2C19-mediated metabolism. The provided experimental protocols for in vitro generation and subsequent purification and characterization offer a practical approach for researchers to obtain and study this active metabolite. The absence of a reported chemical synthesis highlights an area for potential future research in medicinal and synthetic chemistry, particularly for the efficient production of this and other drug metabolites as analytical standards.

References

For Immediate Release

This technical guide provides an in-depth exploration of Nelfinavir Sulfoxide (M8), the major active metabolite of the HIV-1 protease inhibitor Nelfinavir. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, history, and key experimental findings related to M8, presenting a comprehensive resource for understanding its pharmacological profile.

Executive Summary

Nelfinavir, a cornerstone in the history of HIV therapy, undergoes significant metabolism in the body, leading to the formation of this compound, also known as M8 or hydroxy-tert-butylamide. Early investigations revealed that M8 is not an inactive byproduct but possesses potent antiviral activity, comparable to its parent compound. This discovery highlighted the crucial role of M8 in the overall therapeutic effect of Nelfinavir. This guide synthesizes the pivotal research that has defined our understanding of M8, from its metabolic generation by cytochrome P450 enzymes to its pharmacokinetic properties and interactions with cellular targets.

Discovery and History

Nelfinavir was developed by Agouron Pharmaceuticals and received approval from the U.S. Food and Drug Administration (FDA) in March 1997, becoming a key component of highly active antiretroviral therapy (HAART). Subsequent pharmacokinetic studies in the late 1990s and early 2000s identified a major circulating metabolite, initially designated M8. Further structural elucidation confirmed M8 as nelfinavir hydroxy-tert-butylamide. A significant breakthrough was the discovery that M8 exhibited anti-HIV activity comparable to that of nelfinavir itself, which had profound implications for therapeutic drug monitoring and understanding the drug's overall efficacy.

Metabolic Pathway and Bioactivation

Nelfinavir is primarily metabolized in the liver. The formation of this compound (M8) is a critical bioactivation step, predominantly catalyzed by the cytochrome P450 isoform CYP2C19 . Both the parent drug, nelfinavir, and M8 are further metabolized by CYP3A4 .[1][2] The significant contribution of CYP2C19 to the formation of this active metabolite underscores the potential for genetic polymorphisms in this enzyme to influence the pharmacokinetic variability of nelfinavir and M8 among patients.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound (M8) in comparison to its parent compound, Nelfinavir.

Table 1: Pharmacokinetic Parameters of Nelfinavir and M8 in HIV-Infected Adults

| Parameter | Nelfinavir | M8 (this compound) | Reference |

| Apparent Volume of Distribution (V/F) | 309 L | - | [3] |

| Apparent Clearance (CL/F) | 37.3 L/h | - | [3] |

| Absorption Rate Constant (ka) | 0.4 h⁻¹ | - | [3] |

| Mean Half-life (t½) | 5.38 h | 0.44 h | [3] |

| AUC (0-12h) | 24000 ng·h/mL | 7600 ng·h/mL | [3] |

Table 2: In Vitro Activity and Metabolism

| Parameter | Value | Reference |

| M8 formation by human liver microsomes (Vmax) | 24.6 pmol/min/nmol P450 | [3] |

| M8 formation by human liver microsomes (Km) | 21.6 µM | [3] |

| CYP2C19 turnover rate for M8 formation | 2.2 min⁻¹ | [3] |

| P-glycoprotein Inhibition (IC50) - CD4+ T cells | 29.5 µmol/L | |

| P-glycoprotein Inhibition (IC50) - CD8+ T cells | >48 µmol/L | |

| PXR Partial Agonist (EC50) | 7.3 µM | |

| PXR Competitive Antagonist (IC50) | 25.3 µM |

Experimental Protocols

In Vitro Metabolism of Nelfinavir to M8

This protocol is a generalized representation based on published methodologies for studying cytochrome P450-mediated metabolism.

Objective: To determine the kinetic parameters of M8 formation from nelfinavir in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Nelfinavir

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of nelfinavir in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs with potassium phosphate buffer at 37°C for 5 minutes.

-

Add varying concentrations of nelfinavir to the HLM suspension and briefly vortex.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantify the amount of M8 formed using a validated LC-MS/MS method.

-

Calculate the rate of M8 formation and determine Vmax and Km using Michaelis-Menten kinetics.

Quantification of Nelfinavir and M8 in Plasma by HPLC-MS/MS

This is a representative protocol for the simultaneous quantification of nelfinavir and M8 in plasma samples.

Objective: To accurately measure the concentrations of nelfinavir and M8 in patient plasma.

Materials:

-

Plasma samples

-

Nelfinavir and M8 analytical standards

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN)

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 200 µL of ACN containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a clean vial for injection.

-

-

Chromatographic Separation:

-

Inject a small volume (e.g., 10 µL) of the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient should be optimized to achieve baseline separation of nelfinavir, M8, and the internal standard.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for nelfinavir, M8, and the internal standard using Multiple Reaction Monitoring (MRM).

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of nelfinavir and M8 standards spiked into blank plasma.

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Interaction with Cellular Signaling Pathways

Beyond its role as an HIV protease inhibitor, M8, along with nelfinavir, has been identified as a modulator of the human Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of genes involved in drug metabolism and transport, such as CYP3A4 and the multidrug resistance protein 1 (MDR1). Nelfinavir and M8 act as partial agonists and competitive antagonists of PXR. This interaction can lead to complex drug-drug interactions and may also contribute to some of the off-target effects of nelfinavir observed in cancer research.

Conclusion

This compound (M8) is a pharmacologically significant metabolite of nelfinavir, contributing substantially to the drug's overall anti-HIV efficacy. Its formation via CYP2C19 and its own distinct pharmacokinetic and pharmacodynamic properties, including its interaction with PXR, highlight the complexity of nelfinavir's action in the body. A thorough understanding of M8 is essential for optimizing therapeutic strategies, interpreting drug monitoring results, and exploring the potential for repurposing nelfinavir in other disease contexts. This guide provides a foundational resource for professionals engaged in the ongoing research and development of antiretroviral therapies and related fields.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). Upon administration, nelfinavir is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. Among these, the major metabolite is nelfinavir sulfoxide, also known as M8. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the context of HIV-1, presenting quantitative data on its antiviral efficacy, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HIV-1 Protease

Both nelfinavir and its sulfoxide metabolite exert their anti-HIV effect by targeting the HIV-1 protease.[1] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into functional viral proteins.[1] By inhibiting this cleavage, nelfinavir and this compound prevent the maturation of the virus, leading to the production of immature, non-infectious viral particles.[1]

The primary mechanism is competitive inhibition, where the drug molecule binds to the active site of the HIV-1 protease, blocking its access to the natural polyprotein substrates.[1] This results in a potent suppression of viral replication.

Quantitative Efficacy of this compound

Studies have demonstrated that this compound (M8) retains significant anti-HIV activity, comparable in some instances to the parent drug, nelfinavir. The in vitro antiviral activities of both compounds have been assessed against different laboratory strains of HIV-1 in various cell lines.

Table 1: In Vitro Anti-HIV-1 Activity of Nelfinavir and this compound (M8)

| Compound | HIV-1 Strain | Cell Line | EC50 (nM) |

| Nelfinavir | RF | CEM-SS | 30 |

| This compound (M8) | RF | CEM-SS | 34 |

| Nelfinavir | IIIB | MT-2 | 60 |

| This compound (M8) | IIIB | MT-2 | 86 |

Data sourced from Zhang et al., 1998.[1]

The 50% effective concentration (EC50) values indicate that this compound's potency is very similar to that of nelfinavir against the RF strain in CEM-SS cells and only slightly reduced against the IIIB strain in MT-2 cells.[1] This suggests that the M8 metabolite contributes to the overall antiviral effect observed in patients treated with nelfinavir.

Cellular Accumulation and Pharmacokinetics

The effectiveness of an antiretroviral agent is also dependent on its ability to reach its target within infected cells. Both nelfinavir and this compound have been shown to accumulate in peripheral blood mononuclear cells (PBMCs), with intracellular concentrations exceeding those in plasma.[2]

Table 2: Pharmacokinetic Parameters of Nelfinavir and this compound (M8) in HIV-Infected Patients

| Parameter | Nelfinavir | This compound (M8) |

| Plasma AUC (0-12h) (mg·h/L) | 21.8 | 6.60 |

| Intracellular AUC (0-12h) (mg·h/L) | 104.6 | 19.6 |

| Cellular Accumulation Ratio | 5.30 | 2.32 |

Data represents median values. Sourced from Ford et al., 2004.[2]

While nelfinavir shows a higher degree of cellular accumulation, M8 still achieves significant intracellular concentrations, further supporting its role in the overall therapeutic effect.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-HIV activity of compounds like nelfinavir and this compound.

Cell-Based Anti-HIV Assay

This protocol is based on the methodology used to determine the EC50 values presented in Table 1.

-

Cell Culture:

-

Maintain CEM-SS or MT-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin and streptomycin).

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Virus Stocks:

-

Prepare high-titer stocks of HIV-1 strains (e.g., RF or IIIB) by infecting the respective permissive cell line.

-

Harvest the virus-containing supernatant, clarify by centrifugation, and store at -80°C.

-

-

Antiviral Assay:

-

Plate cells (e.g., 5 x 10^4 cells/well) in a 96-well microtiter plate.

-

Prepare serial dilutions of nelfinavir and this compound in the culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a predetermined amount of HIV-1.

-

Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plates for 4-5 days at 37°C.

-

-

Quantification of Viral Replication:

-

After the incubation period, assess the extent of viral replication. A common method is to measure the activity of reverse transcriptase in the culture supernatant using a reverse transcriptase assay kit.

-

Alternatively, the production of the HIV-1 p24 antigen can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

HIV-1 Protease Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the HIV-1 protease enzyme.

-

Reagents and Buffers:

-

Recombinant HIV-1 protease.

-

A fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

-

-

Assay Procedure:

-

Prepare serial dilutions of nelfinavir and this compound in the assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the recombinant HIV-1 protease to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each drug concentration.

-

Calculate the percentage of inhibition of protease activity relative to a control with no inhibitor.

-

Determine the IC50 (50% inhibitory concentration) value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling and Metabolic Pathway

References

- 1. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular and plasma pharmacokinetics of nelfinavir and M8 in HIV-infected patients: relationship with P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, undergoes metabolism in humans to form several derivatives. Among these are the nelfinavir sulfoxide diastereomers, identified as metabolites M10 and M11. While present in trace amounts in human plasma, the emergence of these metabolites necessitates a thorough understanding of their biochemical and biophysical characteristics to fully comprehend the in vivo activity and overall pharmacological profile of nelfinavir. This technical guide provides a comprehensive overview of the known properties of this compound, including its formation, antiviral activity, and physicochemical characteristics. Additionally, it details relevant experimental protocols and explores the potential impact on cellular signaling pathways, providing a crucial resource for researchers in virology, pharmacology, and drug development.

Introduction

Nelfinavir is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing HIV replication by inhibiting the viral protease enzyme.[1] The biotransformation of nelfinavir is complex, leading to the formation of various metabolites. The major active metabolite, nelfinavir hydroxy-t-butylamide (M8), has been well-characterized and contributes significantly to the overall antiviral effect. However, other metabolites, including the sulfoxide diastereomers M10 and M11, have also been identified.[2] Although these sulfoxidation products are found at much lower concentrations than the parent drug and M8, their potential for biological activity warrants detailed investigation. Understanding the properties of these minor metabolites is critical for a complete assessment of nelfinavir's efficacy, potential for drug-drug interactions, and off-target effects.

Biochemical Properties

Formation of this compound

This compound is formed through the oxidation of the sulfur atom in the thiophenyl moiety of the parent nelfinavir molecule. This metabolic process results in the formation of two diastereomers, designated as M10 and M11.[2] In vivo, these have been identified as trace metabolites in human plasma.[2] The specific cytochrome P450 (CYP) isozymes responsible for the sulfoxidation of nelfinavir have not been definitively identified in the available literature. However, it is known that nelfinavir itself is a substrate for CYP3A4 and CYP2C19.[3]

Forced degradation studies under oxidative stress conditions are a common method to generate and identify potential oxidative metabolites of pharmaceuticals. The use of oxidizing agents such as hydrogen peroxide can induce the formation of sulfoxides from sulfide-containing parent drugs.[4]

Antiviral Activity

The antiviral activity of the this compound diastereomers (M10 and M11) has been evaluated in vitro. While specific EC50 values for these sulfoxide metabolites are not available in the reviewed literature, a key study on circulating nelfinavir metabolites tested their activity against HIV-1 strains IIIB and RF.[2] Further investigation of the full study is required to ascertain the precise potency of M10 and M11. For context, the parent drug nelfinavir and its major active metabolite M8 exhibit potent anti-HIV activity.

Biophysical Properties

Physicochemical Characteristics

Quantitative data on the biophysical properties of this compound is limited. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

| Property | Value | Reference |

| Chemical Name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide | N/A |

| Molecular Formula | C32H45N3O5S | N/A |

| Molecular Weight | 583.78 g/mol | N/A |

| CAS Number | 1041389-28-9 | N/A |

Protein Binding

The extent of plasma protein binding for this compound has not been specifically reported. The parent compound, nelfinavir, is extensively bound (>98%) to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and human serum albumin (HSA).[1][5] The major active metabolite, M8, exhibits a similarly high degree of protein binding.[5] Given the structural similarity, it is plausible that this compound also has a high affinity for plasma proteins, which would impact its pharmacokinetic profile and tissue distribution.

Stability

The stability of sulfoxide-containing compounds can be influenced by temperature, pH, and the presence of oxidizing or reducing agents. While specific stability data for this compound is not available, it is known that the sulfoxide functional group can be susceptible to both further oxidation to a sulfone and reduction back to the sulfide.[4] Stability studies under various conditions would be necessary to determine its shelf-life and degradation profile.

Impact on Cellular Signaling Pathways

Direct studies on the effects of this compound on cellular signaling pathways have not been identified. However, the parent drug, nelfinavir, is known to have significant off-target effects on various signaling cascades, which are crucial for its anticancer properties. It is conceivable that the sulfoxide metabolites may retain some of these activities.

Endoplasmic Reticulum (ER) Stress

Nelfinavir is a potent inducer of the unfolded protein response (UPR) by causing endoplasmic reticulum (ER) stress.[6][7][8][9] This is a key mechanism behind its anticancer effects. Nelfinavir-induced ER stress leads to the activation of pro-apoptotic pathways in cancer cells.

Figure 1: Nelfinavir-induced ER stress leading to apoptosis.

PI3K/Akt and MAPK Signaling Pathways

Nelfinavir has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[10][11] By downregulating Akt phosphorylation, nelfinavir can sensitize cancer cells to radiation and other therapies.[10] Additionally, nelfinavir has been reported to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages, contributing to its anti-inflammatory effects.[12][13]

Figure 2: Inhibition of PI3K/Akt and MAPK pathways by Nelfinavir.

Experimental Protocols

Synthesis of this compound

General Oxidative Protocol:

-

Dissolve nelfinavir in a suitable organic solvent (e.g., dichloromethane or methanol).

-

Cool the solution in an ice bath.

-

Add a controlled amount (typically 1.0 to 1.2 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material and to minimize over-oxidation to the sulfone.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting diastereomeric mixture of nelfinavir sulfoxides by column chromatography.

Analytical Methods

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for the simultaneous determination of nelfinavir and its metabolites, including the sulfoxide diastereomers, in human plasma.[2]

Protocol Outline:

-

Sample Preparation: Perform a liquid-liquid extraction of the plasma sample under alkaline conditions using an organic solvent mixture.

-

Chromatography: Utilize a C18 reverse-phase HPLC column with a gradient elution of acetonitrile and an aqueous buffer.

-

Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific parent-to-product ion transitions for nelfinavir and its metabolites.

Figure 3: Workflow for LC-MS/MS analysis of this compound.

The separation of the M10 and M11 diastereomers requires a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of chiral sulfoxides.[14][15]

General Chiral HPLC Method Development:

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).

-

Mobile Phase: Optimize the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: Use UV detection at a wavelength where nelfinavir and its sulfoxide metabolites exhibit strong absorbance.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Conclusion and Future Directions

This compound, existing as two diastereomers (M10 and M11), is a minor but present metabolite of nelfinavir in humans. While its in vivo concentrations are low, a comprehensive understanding of its biochemical and biophysical properties is essential for a complete picture of nelfinavir's pharmacology. The available data suggests that these metabolites may possess some level of biological activity.

Future research should focus on several key areas:

-

Quantitative Antiviral Activity: Determining the precise EC50 values of the purified M10 and M11 diastereomers against a panel of HIV strains, including those resistant to nelfinavir.

-

Biophysical Characterization: Detailed studies on the solubility, stability, and plasma protein binding of the individual diastereomers.

-

Impact on Signaling Pathways: Investigating whether this compound retains the ability of the parent compound to induce ER stress and modulate PI3K/Akt and MAPK signaling.

-

Enzymology of Formation: Identifying the specific CYP450 enzymes responsible for the sulfoxidation of nelfinavir.

Addressing these knowledge gaps will provide a more complete understanding of the role of this compound in the overall clinical profile of nelfinavir and could inform the development of future protease inhibitors with optimized metabolic profiles.

References

- 1. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nelfinavir - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Characterization of nelfinavir binding to plasma proteins and the lack of drug displacement interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of nelfinavir-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bioengineer.org [bioengineer.org]

- 10. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir | MDPI [mdpi.com]

- 12. Scholars@Duke publication: The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation. [scholars.duke.edu]

- 13. researchgate.net [researchgate.net]

- 14. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of nelfinavir hydroxy-t-butylamide (M8), the principal active metabolite of the HIV-1 protease inhibitor, nelfinavir. The document outlines the quantitative antiviral data, detailed experimental methodologies, and relevant biological pathways to support further research and development in antiviral drug discovery.

Executive Summary

Nelfinavir, a well-established HIV-1 protease inhibitor, undergoes metabolism in the body to produce several byproducts. Among these, the major oxidative metabolite, nelfinavir hydroxy-t-butylamide (M8), has demonstrated potent antiviral activity comparable to its parent compound.[1] This guide focuses exclusively on the in vitro characteristics of the M8 metabolite, providing a consolidated resource for its antiviral efficacy and the methods used for its evaluation. The data presented herein is crucial for understanding the overall therapeutic effect of nelfinavir and for the potential development of new antiviral agents.

Quantitative Antiviral Data

The in vitro antiviral potency of nelfinavir hydroxy-t-butylamide (M8) has been quantified against different strains of HIV-1 in various cell lines. The following tables summarize the 50% effective concentration (EC50) values, providing a direct comparison with the parent drug, nelfinavir.

Table 1: Antiviral Activity against HIV-1 strain RF in CEM-SS Cells [1]

| Compound | EC50 (nM) |

| Nelfinavir | 30 |

| Nelfinavir Hydroxy-t-butylamide (M8) | 34 |

Table 2: Antiviral Activity against HIV-1 strain IIIB in MT-2 Cells [1]

| Compound | EC50 (nM) |

| Nelfinavir | 60 |

| Nelfinavir Hydroxy-t-butylamide (M8) | 86 |

Experimental Protocols

The determination of the in vitro antiviral activity of nelfinavir hydroxy-t-butylamide (M8) was primarily achieved through the microculture tetrazolium (MTT) dye reduction method.[1] This assay measures the metabolic activity of cells, which is a proxy for cell viability, to assess the cytopathic effect of the virus and the protective effect of the antiviral compound.

Antiviral Activity Assay (MTT Method)

Objective: To determine the concentration of the test compound that inhibits the cytopathic effect of HIV-1 by 50% (EC50).

Materials:

-

Cell Lines: CEM-SS and MT-2 cells[1]

-

Virus Strains: HIV-1 RF and HIV-1 IIIB[1]

-

Test Compound: Nelfinavir hydroxy-t-butylamide (M8), dissolved in dimethyl sulfoxide (DMSO)[1]

-

Reagents: Culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., acidified isopropanol).

Procedure:

-

Cell Preparation: Plate the appropriate cell line (CEM-SS or MT-2) in a 96-well microtiter plate at a predetermined density.

-

Compound Dilution: Prepare serial dilutions of the test compound (M8) and the parent compound (nelfinavir) in culture medium. A control with no drug is also included.

-

Infection: Infect the cells with the respective HIV-1 strain (RF or IIIB) at a multiplicity of infection (MOI) that results in significant cytopathic effect within a few days. Uninfected cells are used as a control.

-

Incubation: Add the diluted compounds to the infected cells and incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for viral replication and induction of cytopathic effects in the control wells.

-

MTT Addition: After the incubation period, add the MTT solution to each well and incubate for a few hours. The viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the uninfected and untreated infected controls. The EC50 value is then determined by plotting the compound concentration against the percentage of inhibition of the viral cytopathic effect.

Signaling and Metabolic Pathways

The antiviral action of nelfinavir and its active metabolite, M8, is a result of their function as HIV protease inhibitors. The formation of the M8 metabolite itself is a key metabolic step.

Metabolic Pathway of Nelfinavir to M8

Nelfinavir is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its active metabolite, nelfinavir hydroxy-t-butylamide (M8).[2]

Metabolic conversion of Nelfinavir to its active M8 metabolite.

Mechanism of Action: HIV Protease Inhibition

As a protease inhibitor, nelfinavir hydroxy-t-butylamide (M8) targets the HIV-1 protease enzyme, which is essential for the maturation of new virus particles. By inhibiting this enzyme, M8 prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious virions.

Inhibition of HIV protease by Nelfinavir's M8 metabolite.

Experimental Workflow for Antiviral Activity Determination

The overall process for evaluating the in vitro antiviral activity of nelfinavir hydroxy-t-butylamide (M8) can be visualized as a structured workflow.

Workflow for determining the in vitro antiviral activity of Nelfinavir M8.

References

- 1. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelfinavir is a potent human immunodeficiency virus (HIV) protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART).[1] Its efficacy is not solely dependent on the parent drug, as it is extensively metabolized in the liver to various compounds.[2] Contrary to a common misconception, the principal and pharmacologically significant metabolite is not nelfinavir sulfoxide, but rather nelfinavir hydroxy-t-butylamide, commonly designated as M8.[3][4] This active metabolite exhibits potent antiviral activity, comparable to that of nelfinavir itself, and its formation is a crucial aspect of the drug's overall therapeutic profile.[2][5] This technical guide provides an in-depth exploration of the metabolic pathways of nelfinavir, with a primary focus on the generation of M8, its pharmacological activity, and the experimental methodologies used to characterize these processes.

The Metabolic Pathway of Nelfinavir: The Predominance of M8 Formation

The biotransformation of nelfinavir is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2] While several metabolites are formed, the major pathway leads to the production of the bioactive M8 metabolite.[3][4]

The key enzyme responsible for the conversion of nelfinavir to M8 is CYP2C19.[2][3] This specific isozyme catalyzes the t-butylamide hydroxylation of nelfinavir.[3] While CYP3A4 is also involved in the overall metabolism of nelfinavir, it is not active in the formation of M8.[3] Other minor, inactive metabolites, designated as M1 and M3, are also produced.[3][4] The polymorphic nature of CYP2C19 can lead to significant inter-individual variability in the rate of M8 formation, which may influence the drug's efficacy and side-effect profile.[3][6] Specifically, individuals with CYP2C19 genotypes corresponding to poor metabolizer status exhibit a reduced rate of M8 formation.[2][6]

Caption: Metabolic pathway of Nelfinavir to its major active metabolite M8.

Pharmacological Activity and Clinical Significance of M8

The M8 metabolite is not merely a byproduct of nelfinavir's breakdown; it is a potent antiviral agent in its own right. In vitro studies have demonstrated that M8 possesses antiviral activity comparable to that of the parent nelfinavir.[2][5] This contributes significantly to the overall therapeutic effect observed in patients.

The formation of M8 is subject to genetic polymorphism of the CYP2C19 enzyme.[3] Patients with genotypes that result in reduced CYP2C19 function (poor metabolizers) have been shown to have a 50% reduction in the rate of nelfinavir's metabolism to M8 compared to individuals with normal CYP2C19 function.[6] This can lead to altered plasma concentrations of both nelfinavir and M8, although studies suggest that dose adjustments based on CYP2C19 genotype may not be necessary.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and activity of nelfinavir and its M8 metabolite.

| Parameter | Value | Enzyme/System | Reference |

| M8 Formation Kinetics | |||

| KM | 21.6 µM | Human Liver Microsomes | [3] |

| Vmax | 24.6 pmol/min/nmol P450 | Human Liver Microsomes | [3] |

| Turnover Rate | 2.2 min-1 | Reconstituted CYP2C19 | [3] |

| Pharmacokinetic Parameters (Nelfinavir) | |||

| Apparent Clearance (CL/F) | 37.3 L/h | Population PK Model | [7] |

| Apparent Volume of Distribution (V/F) | 309 L | Population PK Model | [7] |

| Elimination Half-life | 5.38 h | Population PK Model | [7] |

| AUC0-12h (plasma) | 21.8 mg·h/L | In vivo study | [8] |

| Pharmacokinetic Parameters (M8) | |||

| Elimination Half-life | 0.44 h | Population PK Model | [7] |

| AUC0-12h (plasma) | 6.60 mg·h/L | In vivo study | [8] |

| M8/Nelfinavir AUC Ratio (plasma) | 0.32 | In vivo study | [8] |

Experimental Protocols

In Vitro Metabolism of Nelfinavir in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of nelfinavir to M8 using human liver microsomes.

1. Reagents and Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Nelfinavir mesylate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for HPLC analysis

-

HPLC system with UV or MS/MS detection

2. Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and nelfinavir (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time (e.g., 30 minutes). Time course experiments can be conducted to ensure linearity.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

3. Analysis:

-

Analyze the supernatant using a validated HPLC-UV or HPLC-MS/MS method to quantify the concentrations of nelfinavir and the formed M8 metabolite.

Caption: A typical experimental workflow for in vitro metabolism studies.

Analysis of Nelfinavir and M8 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of nelfinavir and M8 in plasma samples.

1. Sample Preparation:

-

To a plasma sample (e.g., 250 µL), add an internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient elution mode.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).

3. Quantification:

-

Generate a standard curve using known concentrations of nelfinavir and M8.

-

Calculate the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Interaction with Signaling Pathways: The Pregnane X Receptor (PXR)

Recent research has shown that nelfinavir and its M8 metabolite can interact with the pregnane X receptor (PXR), a key regulator of drug metabolism and disposition.[9] Both nelfinavir and M8 have been identified as partial agonists and competitive antagonists of PXR.[9] This interaction can lead to the modulation of PXR target genes, such as those encoding for CYP3A4 and the drug transporter ABCB1 (P-glycoprotein).[9] This suggests that nelfinavir can influence its own metabolism and the disposition of other co-administered drugs through its effects on PXR.

Caption: Nelfinavir and M8 interaction with the PXR signaling pathway.

Conclusion

The biotransformation of nelfinavir is a critical determinant of its therapeutic effect, with the formation of the major bioactive metabolite, M8 (hydroxy-t-butylamide), playing a central role. The conversion is primarily mediated by the polymorphic enzyme CYP2C19, leading to variability in metabolite levels among patients. M8 exhibits potent antiviral activity, contributing significantly to the overall efficacy of nelfinavir. A thorough understanding of this metabolic pathway, the pharmacological activity of M8, and the experimental methods for their characterization is essential for drug development professionals and researchers in the field of antiretroviral therapy. Furthermore, the interaction of nelfinavir and M8 with nuclear receptors like PXR highlights the complex pharmacological profile of this important HIV protease inhibitor.

References

- 1. Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir and its active metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of CYP2C19 polymorphism on nelfinavir to M8 biotransformation in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular and plasma pharmacokinetics of nelfinavir and M8 in HIV-infected patients: relationship with P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nelfinavir and Its Active Metabolite M8 Are Partial Agonists and Competitive Antagonists of the Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the cytochrome P450 2C19 (CYP2C19) enzyme in the metabolic activation of the antiretroviral drug nelfinavir. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathway, offering a comprehensive resource for understanding this crucial drug metabolism interaction.

Nelfinavir, a protease inhibitor used in the treatment of HIV infection, undergoes significant metabolism in the liver. A key step in this process is its conversion to the active metabolite, nelfinavir hydroxy-t-butylamide, commonly known as M8. This biotransformation is predominantly catalyzed by the CYP2C19 enzyme.[1][2] The M8 metabolite itself exhibits potent antiviral activity, comparable to the parent drug, making the efficiency of its formation a critical factor in the overall therapeutic efficacy of nelfinavir.[3]

Quantitative Analysis of Nelfinavir Metabolism

The enzymatic kinetics of M8 formation by CYP2C19 have been characterized in human liver microsomes. These studies provide valuable quantitative insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | 21.6 µM | [3] |

| Maximum Velocity (Vmax) | 24.6 pmol/min/nmol P450 | [3] |

| Rate of M8 Formation (in human liver microsomes) | 50.6 ± 28.3 pmol/min/nmol P450 | [3] |

The genetic polymorphism of the CYP2C19 gene is a significant factor influencing the pharmacokinetics of nelfinavir. Individuals with different CYP2C19 genotypes exhibit varied rates of M8 formation, which can impact drug efficacy and potential toxicity.

Experimental Protocols

Understanding the role of CYP2C19 in nelfinavir metabolism has been elucidated through a series of key in vitro experiments. The following sections detail the methodologies employed in these pivotal studies.

In Vitro Metabolism of Nelfinavir using Human Liver Microsomes

This assay is fundamental to studying the hepatic metabolism of nelfinavir in a setting that closely mimics the in vivo environment.

Objective: To determine the kinetics of nelfinavir M8 formation in human liver microsomes.

Materials:

-

Human liver microsomes

-

Nelfinavir mesylate

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for HPLC-MS/MS analysis

Procedure:

-

A reaction mixture is prepared containing human liver microsomes (typically 0.2-0.5 mg/mL protein), the NADPH regenerating system, and potassium phosphate buffer.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

-

The reaction is initiated by the addition of nelfinavir at various concentrations (e.g., 1-100 µM).

-

The incubation is carried out at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes), ensuring the reaction proceeds under linear conditions.

-

The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

The samples are centrifuged to pellet the precipitated protein.

-

The supernatant, containing the analyte and metabolite, is collected for analysis.

Nelfinavir Metabolism using Recombinant CYP2C19

To specifically confirm the role of CYP2C19, experiments are conducted using recombinant enzymes.

Objective: To demonstrate the direct catalytic activity of CYP2C19 in the formation of nelfinavir M8.

Materials:

-

Recombinant human CYP2C19 enzyme co-expressed with NADPH-cytochrome P450 reductase

-

Nelfinavir mesylate

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

Procedure:

-

A reaction mixture is prepared containing the recombinant CYP2C19 enzyme, NADPH-cytochrome P450 reductase, and potassium phosphate buffer.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by the addition of nelfinavir.

-

The incubation and termination steps are similar to the human liver microsome assay.

-

Control experiments using other recombinant CYP isoforms (e.g., CYP2C9, CYP2C8, CYP3A4) are run in parallel to demonstrate the specificity of CYP2C19.[3]

Chemical and Antibody Inhibition Studies

To further validate the role of CYP2C19, selective chemical inhibitors and antibodies are utilized.

Objective: To demonstrate that inhibition of CYP2C19 activity leads to a reduction in M8 formation.

Procedure:

-

The human liver microsome assay is performed as described above.

-

Prior to the addition of nelfinavir, a known CYP2C19-selective inhibitor (e.g., omeprazole at a concentration of 12.5 µM) is added to the reaction mixture and pre-incubated.[3]

-

In separate experiments, monoclonal or polyclonal antibodies specific to CYP2C19 are pre-incubated with the microsomes before the addition of the substrate.

-

The rate of M8 formation is then measured and compared to control incubations without the inhibitor or antibody. A significant decrease in M8 formation in the presence of the inhibitor or antibody confirms the involvement of CYP2C19.[3]

Quantification of Nelfinavir and M8 by HPLC-UV

The concentrations of nelfinavir and its M8 metabolite are determined using high-performance liquid chromatography with ultraviolet detection.

Sample Preparation:

-

Plasma samples (500 µL) are buffered to pH 9.5.

-

Liquid-liquid extraction is performed using a mixture of methyl-tert-butyl ether and hexane.

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

The reconstituted sample is washed twice with hexane before injection into the HPLC system.

Chromatographic Conditions:

-

Column: Octadecylsilyl (C18) analytical column

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid, acetonitrile, and methanol (e.g., 51:46:5, v/v).

-

Detection: UV photodiode-array detector at a wavelength of 220 nm.

-

Quantification: The assay is validated for linearity over a concentration range of 25 to 6000 µg/L for nelfinavir and 25 to 3000 µg/L for M8.

Visualizing the Metabolic Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

References

- 1. Influence of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir and its active metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Profile of Nelfinavir's Active Metabolite M8

Introduction

Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection. Upon administration, Nelfinavir is metabolized in the body, primarily by the cytochrome P450 enzyme system. One of its major metabolites is M8, also known as Nelfinavir hydroxy-tert-butylamide. This metabolite is of particular interest as it exhibits significant antiviral activity, comparable to that of the parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of M8, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Pharmacological Profile of M8

Mechanism of Action

The primary mechanism of action of M8, like its parent compound Nelfinavir, is the inhibition of HIV-1 protease. This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, M8 prevents the maturation of new viral particles, rendering them non-infectious.

Interaction with P-glycoprotein

M8 has been shown to interact with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp is an efflux pump that plays a significant role in drug disposition and resistance by actively transporting a wide range of substrates out of cells. M8 is a substrate of P-gp and also acts as an inhibitor of its function. This inhibition of P-gp can have clinical implications, as it may alter the pharmacokinetics of co-administered drugs that are also P-gp substrates.

Interaction with Pregnane X Receptor (PXR)

The pregnane X receptor (PXR) is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, including cytochrome P450 enzymes and P-glycoprotein. M8 has been identified as a partial agonist and a competitive antagonist of the human PXR. This interaction suggests that M8 can modulate the expression of drug-metabolizing enzymes and transporters, potentially leading to drug-drug interactions.

Metabolism

M8 is formed from Nelfinavir primarily through the action of the cytochrome P450 enzyme CYP2C19. The genetic polymorphism of CYP2C19 can lead to inter-individual variability in the formation of M8, which may affect the overall efficacy and safety profile of Nelfinavir therapy.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of M8.

Table 1: P-glycoprotein Inhibitory Activity of Nelfinavir and M8

| Compound | Cell Type | IC50 (µmol/L) |

| Nelfinavir | CD4+ T cells | 10.9[1][2] |

| M8 | CD4+ T cells | 29.5[1][2] |

| Nelfinavir | CD8+ T cells | 19.3[1][2] |

| M8 | CD8+ T cells | >48[1][2] |

Experimental Protocols

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This protocol describes a common method for assessing the inhibitory potential of a compound on P-glycoprotein function using the fluorescent substrate Rhodamine 123.

1. Cell Culture:

- Use a cell line that overexpresses P-glycoprotein (e.g., MCF7/ADR or K562/ADR).

- Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

- Prepare a stock solution of the test compound (M8) and a positive control inhibitor (e.g., Verapamil).

- On the day of the assay, remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

- Add the test compound at various concentrations to the wells, along with the P-gp substrate Rhodamine 123 (final concentration typically 1-5 µM).

- Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

- After incubation, wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

- Lyse the cells using a suitable lysis buffer.

- Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

- Calculate the percentage of Rhodamine 123 accumulation in the presence of the test compound relative to the control (cells treated with Rhodamine 123 only).

- Plot the percentage of accumulation against the concentration of the test compound.

- Determine the IC50 value, which is the concentration of the test compound that causes 50% of the maximum inhibition of P-gp activity.

In Vitro Anti-HIV Activity Assay (MTT Assay)

This protocol outlines a method to determine the antiviral activity of a compound against HIV using an MTT-based cell viability assay.

1. Cell and Virus Culture:

- Use a human T-cell line susceptible to HIV infection (e.g., MT-4 or CEM-SS).

- Propagate the cells in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

- Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

2. Assay Procedure:

- Seed the target cells in a 96-well plate.

- Prepare serial dilutions of the test compound (M8).

- Infect the cells with a pre-titered amount of HIV-1.

- Immediately add the different concentrations of the test compound to the infected cells.

- Include appropriate controls: uninfected cells, infected cells without the compound, and a positive control drug (e.g., Azidothymidine - AZT).

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral cytopathic effect to become visible (typically 4-6 days).

- After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.

- Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability for each concentration of the test compound.

- Plot the percentage of viability against the drug concentration.

- Determine the EC50 (50% effective concentration), which is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

Signaling Pathways and Workflows

Caption: Metabolic pathway of Nelfinavir to its active metabolite M8 via CYP2C19.

Caption: Experimental workflow for the P-glycoprotein inhibition assay.

Caption: Simplified diagram of the PXR signaling pathway activated by M8.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, an antiretroviral protease inhibitor, has garnered significant attention for its therapeutic applications beyond HIV treatment, notably in oncology. The metabolism of Nelfinavir yields several byproducts, including Nelfinavir Sulfoxide (CAS 1041389-28-9). This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic and analytical methodologies, and a discussion of the known biological activities of its parent compound, Nelfinavir. This document is intended to serve as a foundational resource for researchers engaged in the study of Nelfinavir metabolism and its implications in drug development.

Introduction

Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] Beyond its established role in HIV therapy, Nelfinavir has demonstrated promising anticancer properties.[2][3] The biotransformation of Nelfinavir in the body is complex, involving multiple cytochrome P450 enzymes and resulting in a variety of metabolites.[4] One such metabolite is this compound, an oxidative derivative of the parent drug. This compound is also recognized as a process impurity in the synthesis of Nelfinavir, designated as Nelfinavir Impurity B. Understanding the characteristics of this sulfoxide is crucial for a complete comprehension of Nelfinavir's pharmacology and for the development of robust analytical methods for quality control.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the design of experimental protocols, including synthesis, purification, and analytical method development.

| Property | Value | Reference |

| CAS Number | 1041389-28-9 | [5] |

| Molecular Formula | C₃₂H₄₅N₃O₅S | [5] |

| Molecular Weight | 583.79 g/mol | [6] |

| Synonyms | Nelfinavir Impurity B, Nelfinavir Related Compound A | [7] |

| Chemical Name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide | [6] |

| Storage Temperature | 2-8°C Refrigerator | [6] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound by the oxidation of Nelfinavir.

Materials:

-

Nelfinavir

-

Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))

-

Solvent (e.g., dichloromethane, methanol)

-

Buffer (if using hydrogen peroxide, e.g., sodium bicarbonate)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Methodology:

-

Dissolution: Dissolve a known quantity of Nelfinavir in a suitable organic solvent, such as dichloromethane.

-

Oxidation: Cool the solution in an ice bath. Add a controlled amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the conversion of the starting material and to minimize over-oxidation to the corresponding sulfone.

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be achieved by washing with a solution of sodium bisulfite. For hydrogen peroxide, a wash with a saturated solution of sodium thiosulfate can be used.

-

Extraction: Perform an aqueous workup to remove water-soluble byproducts. The organic layer containing the product is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound from unreacted Nelfinavir and any sulfone byproduct.

-

Characterization: The purified product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method for this compound

A robust analytical method is essential for the quantification of this compound, either as a metabolite in biological matrices or as an impurity in pharmaceutical preparations. A high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard approach.

Objective: To develop an HPLC-UV/MS method for the detection and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

-

Mass Spectrometer (optional, for higher sensitivity and specificity)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

This compound reference standard

Methodology:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation:

-

For Pharmaceutical Preparations: Dissolve the drug substance or product in the mobile phase or a suitable solvent to a known concentration.

-

For Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further concentrated and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 10-15 minutes) to ensure separation from Nelfinavir and other related substances.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Detection:

-

UV/PDA: Monitor at a wavelength where Nelfinavir and its metabolites have significant absorbance (e.g., 220-260 nm).

-

MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ of this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways of Nelfinavir

Currently, there is a lack of specific data on the biological activity and the signaling pathways directly affected by this compound. The majority of research has focused on the parent drug, Nelfinavir, and its primary active metabolite, M8 (hydroxy-t-butylamide). The information presented here pertains to Nelfinavir, providing a context for the potential, yet uninvestigated, activities of its sulfoxide metabolite.

Nelfinavir has been shown to exhibit significant anticancer activity through the modulation of several key cellular signaling pathways.[8]

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce ER stress, leading to the activation of the UPR. This can trigger apoptosis in cancer cells that are highly dependent on protein synthesis and folding machinery.[8][9]

-